Lantus Solostar -

Lantus Solostar

Catalog Number: EVT-13531909
CAS Number:
Molecular Formula: C267H404N72O78S6
Molecular Weight: 6063 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A recombinant LONG ACTING INSULIN and HYPOGLYCEMIC AGENT that is used to manage BLOOD GLUCOSE in patients with DIABETES MELLITUS.
Overview

Lantus SoloStar is a long-acting insulin analogue used primarily in the management of diabetes mellitus, specifically type 1 and type 2 diabetes. The active ingredient in Lantus SoloStar is insulin glargine, which is produced through recombinant DNA technology using a non-pathogenic strain of Escherichia coli. This formulation allows for once-daily subcutaneous administration to help control blood glucose levels effectively.

Source

Insulin glargine, the active component of Lantus, is synthesized via recombinant DNA technology. This method involves inserting the gene responsible for insulin production into a bacterial host, enabling the organism to produce insulin glargine in large quantities. The final product is formulated into a sterile solution suitable for injection.

Classification

Lantus SoloStar falls under the pharmacotherapeutic group of "insulins and analogues for injection" and is classified as a long-acting insulin. Its Anatomical Therapeutic Chemical (ATC) classification code is A10AE04, indicating its use in diabetes management.

Synthesis Analysis

Methods

The synthesis of insulin glargine involves several key steps:

  1. Gene Cloning: The gene encoding human insulin is modified to create the insulin glargine variant.
  2. Transformation: The modified gene is introduced into a non-pathogenic strain of Escherichia coli.
  3. Fermentation: The bacteria are cultured in controlled conditions to produce insulin glargine.
  4. Purification: The produced insulin is extracted and purified through various biochemical techniques, including chromatography.
  5. Formulation: The purified insulin glargine is then formulated into a sterile injectable solution with appropriate excipients such as glycerol and zinc chloride.

Technical Details

Insulin glargine differs from human insulin by two modifications:

  • The amino acid asparagine at position A21 of the A-chain is replaced with glycine.
  • Two arginine residues are added to the C-terminus of the B-chain, enhancing its solubility at acidic pH and allowing for slow absorption at physiological pH.
Molecular Structure Analysis

Structure

The molecular formula of insulin glargine is C267H404N72O78S6C_{267}H_{404}N_{72}O_{78}S_{6}, with a molecular weight of approximately 6063 Daltons. The structural modifications contribute to its unique properties compared to regular human insulin.

Data

  • Chemical Name: 21A-Gly-30Ba-L-Arg-30Bb-L-Arg-human insulin
  • Empirical Formula: C267H404N72O78S6C_{267}H_{404}N_{72}O_{78}S_{6}
  • Molecular Weight: 6063 g/mol
  • Isoelectric Point: Shifted from pH 5.4 (human insulin) to pH 6.7 (insulin glargine)
Chemical Reactions Analysis

Reactions

Insulin glargine undergoes specific reactions upon administration:

  1. Dissolution: Upon injection, it dissolves slowly in the subcutaneous space due to its formulation, leading to gradual release into the bloodstream.
  2. Metabolism: Insulin glargine is metabolized primarily into two active metabolites, M1 (21A-Gly-insulin) and M2 (21A-Gly-des-30B-Thr-insulin), with M1 being the predominant form in circulation.

Technical Details

The slow release mechanism ensures that there are no pronounced peaks in serum insulin levels, providing stable glycemic control over a 24-hour period.

Mechanism of Action

Process

Insulin glargine acts by mimicking the effects of endogenous insulin:

  1. Glucose Uptake: It facilitates glucose uptake by muscle and adipose tissues.
  2. Inhibition of Hepatic Glucose Production: It suppresses gluconeogenesis in the liver.
  3. Lipid Metabolism Regulation: Insulin glargine inhibits lipolysis in adipocytes and promotes protein synthesis.

Data

The pharmacodynamic profile shows that insulin glargine maintains blood glucose levels without significant peaks or troughs, making it suitable for basal insulin therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, colorless solution
  • pH Range: Adjusted between pH 4 and 7
  • Storage Conditions: Should be stored at controlled room temperature; avoid freezing.

Chemical Properties

Applications

Lantus SoloStar is primarily used for:

  • Diabetes Management: It provides long-term glycemic control for patients with type 1 or type 2 diabetes who require basal insulin therapy.
  • Clinical Research: Used in various studies to evaluate its efficacy compared to other insulins and treatment regimens.
Introduction: Insulin Analogs and Their Role in Modern Diabetes Management

Evolution of Basal Insulin Therapies: From NPH to Engineered Analogs

Limitations of Pre-Analog Era Insulins

Neutral Protamine Hagedorn (NPH) insulin, introduced in the 1930s, dominated basal therapy for decades despite inherent pharmacological shortcomings. Its action profile relied on protamine-mediated delayed absorption, resulting in:

  • Unpredictable pharmacokinetics: 30–50% intra-patient variability in absorption rates due to inconsistent suspension characteristics [6].
  • Peak effects: Pronounced activity peaks 4–8 hours post-injection, increasing hypoglycemia risk during fasting periods [1].
  • Duration limitations: Suboptimal coverage (<24 hours) necessitating twice-daily dosing in 60% of patients to avoid hyperglycemic gaps [1].

These limitations hindered achievement of stable glycemic targets, particularly overnight, where NPH’s peak action amplified nocturnal hypoglycemia incidence. The Diabetes Control and Complications Trial (DCCT) highlighted this trade-off: intensive therapy with NPH reduced complications but tripled severe hypoglycemia rates compared to conventional regimens [7].

Molecular Engineering Breakthroughs

The elucidation of insulin’s structure-function relationships enabled rational design of analogs to overcome NPH’s limitations. Key scientific principles guided this evolution:

  • Hexamer dissociation control: Endogenous insulin is stored as zinc-stabilized hexamers in β-cell granules. Upon secretion, dilution in the bloodstream triggers dissociation into monomeric units, enabling rapid systemic action. Subcutaneously injected human insulin hexamers dissociate slowly, causing delayed onset and prolonged absorption tails. Analog engineering exploited molecular modifications to either accelerate (rapid-acting analogs) or decelerate (long-acting analogs) this dissociation process [2].
  • Isoelectric point (pI) manipulation: Human insulin’s pI of 5.4 permits solubility at physiological pH. Insulin glargine’s design introduced arginine residues at B31 and B32 alongside glycine substitution at A21, shifting its pI to 6.7. This renders the molecule insoluble at physiological pH, forming microprecipitates post-injection that slowly dissolve to release monomers [4] [6].

Table 1: Molecular Modifications Enabling Basal Insulin Analog Development

Insulin MoleculeStructural ModificationsPharmacological GoalMechanism of Protraction
Human InsulinNoneN/ANPH: Protamine complexation
Insulin GlargineA21: Gly → Asn; B-chain: Arg-Arg additionProlonged, peakless actionpI shift → microprecipitate formation
Insulin DetemirB29: Lys→ myristic acid; ThrB30 deletionReduced variabilityAlbumin binding via fatty acid chain
Insulin DegludecB30 deletion; hexadecanedioic acid linkageUltra-long actionMulti-hexamer chain formation

Lantus SoloStar as a Paradigm Shift in Sustained Glycemic Control

Chemical Design and Pharmacodynamic Innovation

Lantus® SoloStar® (insulin glargine) leverages the molecular modifications described above to achieve 24-hour basal coverage. Its formulation is a clear solution at acidic pH (4.0), containing:

  • Active ingredient: Insulin glargine (100 U/mL), synthesized via recombinant DNA technology
  • Stabilizers: Zinc (30 µg/mL) to facilitate hexamer formation
  • Buffer: Glycerol and metacresol for solubility and preservation

Upon subcutaneous injection, neutral tissue pH triggers precipitation into amorphous aggregates. These aggregates dissociate gradually via surface erosion, releasing monomers at a near-constant rate. This dissolution-limited absorption mechanism enables:

  • Onset: 1–1.5 hours post-injection
  • Duration: 24+ hours without pronounced peaks
  • Peak-to-trough fluctuation: <20% across the dosing interval [1] [4].

Table 2: Pharmacodynamic Comparison of Basal Insulins in Euglycemic Clamp Studies

ParameterNPH InsulinInsulin GlargineInsulin Degludec
Time to Onset (h)1–21–1.51–2
Peak Activity (h)4–8NoneNone
Duration (h)10–1624+>42
Intra-subject CV (GIR AUC)40–60%20–30%<20%

CV = coefficient of variation; GIR = glucose infusion rate [2] [6]

Clinical Impact on Glycemic Management

Landmark trials established glargine’s therapeutic advantages:

  • Reduced hypoglycemia: In type 1 diabetes (T1D), glargine decreased nocturnal hypoglycemia by 25% compared to NPH, with equivalent HbA1c reduction (7.0% vs. 7.1%). This stemmed directly from its peakless profile, minimizing overnight hypoglycemic excursions [1].
  • Lower glycemic variability: Continuous glucose monitoring (CGM) studies demonstrated 30% lower mean amplitude of glycemic excursions (MAGE) with glargine versus NPH in T1D, attributable to its steady absorption kinetics [5].
  • Flexible dosing: Pharmacodynamic studies confirmed consistent 24-hour coverage across dosing times, enabling patient-specific administration schedules without compromising fasting glucose control [4].

The CONSISTENCY trial further validated long-term benefits: T2D patients on glargine achieved HbA1c ≤7.0% with 1.1 events/patient-year of hypoglycemia, versus 2.7 events/patient-year with NPH over 5 years [6].

Device Integration: The SoloStar Delivery System

While the core molecular innovation resides in insulin glargine, the SoloStar prefilled pen enhanced its clinical utility through:

  • Accuracy: ±1% dosing precision across 1–80 unit doses, critical for low-dose adjustments
  • User-centric design: Audible dose confirmation aiding visually impaired users
  • Needle compatibility: 30G × 5 mm needles minimizing injection discomfort

This integration of stable pharmacokinetics with reliable delivery cemented Lantus SoloStar’s role as a benchmark basal therapy [3] [4].

Biosimilars and Continued Innovation

Post-2014 patent expiration enabled biosimilar glargine products (e.g., Abasaglar®, Semglee®), validated through:

  • Analytical similarity: Identical primary amino acid sequence and high-order structure
  • Pharmacodynamic equivalence: EU approval requiring <20% GIR-AUC difference in clamp studies
  • Interchangeability: FDA designation for Semglee (2021) based on clinical outcome equivalence

These products expand access while maintaining the pharmacological innovations pioneered by Lantus [4] [5].

Properties

Product Name

Lantus Solostar

IUPAC Name

4-[[2-[[88-[[5-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-butan-2-yl-24,56-bis(2-carboxyethyl)-47-(carboxymethylcarbamoyl)-83-(1-hydroxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[2-[[6-amino-1-[[1-[[5-carbamimidamido-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C267H404N72O78S6

Molecular Weight

6063 g/mol

InChI

InChI=1S/C267H404N72O78S6/c1-29-137(23)212(330-199(355)109-269)260(412)334-211(136(21)22)256(408)305-166(79-86-206(365)366)226(378)298-163(75-82-196(273)352)230(382)326-190-122-421-422-123-191-251(403)322-185(117-341)249(401)312-170(94-129(7)8)234(386)313-176(101-146-57-65-152(346)66-58-146)237(389)299-161(73-80-194(271)350)227(379)308-169(93-128(5)6)232(384)301-165(78-85-205(363)364)229(381)320-182(107-197(274)353)244(396)316-178(103-148-61-69-154(348)70-62-148)240(392)325-188(222(374)290-115-207(367)368)120-418-420-121-189(221(373)288-112-200(356)294-160(76-83-203(359)360)225(377)297-157(53-42-88-284-265(276)277)219(371)287-113-201(357)295-174(99-144-48-36-32-37-49-144)236(388)315-175(100-145-50-38-33-39-51-145)239(391)317-179(104-149-63-71-155(349)72-64-149)247(399)338-216(142(28)345)263(415)339-91-45-56-193(339)254(406)302-158(52-40-41-87-268)231(383)336-214(140(26)343)261(413)303-159(54-43-89-285-266(278)279)224(376)306-167(264(416)417)55-44-90-286-267(280)281)328-258(410)210(135(19)20)333-245(397)172(96-131(11)12)310-238(390)177(102-147-59-67-153(347)68-60-147)314-233(385)168(92-127(3)4)307-217(369)139(25)293-223(375)164(77-84-204(361)362)304-255(407)209(134(17)18)332-246(398)173(97-132(13)14)311-242(394)181(106-151-111-283-126-292-151)319-248(400)184(116-340)296-202(358)114-289-220(372)187(119-419-423-124-192(327-252(190)404)253(405)337-215(141(27)344)262(414)323-186(118-342)250(402)335-213(138(24)30-2)259(411)329-191)324-235(387)171(95-130(9)10)309-241(393)180(105-150-110-282-125-291-150)318-228(380)162(74-81-195(272)351)300-243(395)183(108-198(275)354)321-257(409)208(133(15)16)331-218(370)156(270)98-143-46-34-31-35-47-143/h31-39,46-51,57-72,110-111,125-142,156-193,208-216,340-349H,29-30,40-45,52-56,73-109,112-124,268-270H2,1-28H3,(H2,271,350)(H2,272,351)(H2,273,352)(H2,274,353)(H2,275,354)(H,282,291)(H,283,292)(H,287,371)(H,288,373)(H,289,372)(H,290,374)(H,293,375)(H,294,356)(H,295,357)(H,296,358)(H,297,377)(H,298,378)(H,299,389)(H,300,395)(H,301,384)(H,302,406)(H,303,413)(H,304,407)(H,305,408)(H,306,376)(H,307,369)(H,308,379)(H,309,393)(H,310,390)(H,311,394)(H,312,401)(H,313,386)(H,314,385)(H,315,388)(H,316,396)(H,317,391)(H,318,380)(H,319,400)(H,320,381)(H,321,409)(H,322,403)(H,323,414)(H,324,387)(H,325,392)(H,326,382)(H,327,404)(H,328,410)(H,329,411)(H,330,355)(H,331,370)(H,332,398)(H,333,397)(H,334,412)(H,335,402)(H,336,383)(H,337,405)(H,338,399)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,416,417)(H4,276,277,284)(H4,278,279,285)(H4,280,281,286)

InChI Key

COCFEDIXXNGUNL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.